N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-7-17-14(9-11)19-15(20)13-3-2-6-18-16(13)22-12-5-8-21-10-12/h2-4,6-7,9,12H,5,8,10H2,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHHRAQRHIZLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 4-methylpyridine, undergoes a halogenation reaction to introduce a halogen atom at the 2-position.
Nicotinamide Coupling: The halogenated pyridine intermediate is then coupled with nicotinamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Tetrahydrofuran Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridine or nicotinamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine core with several functional groups, including:
- 4-Methylpyridin-2-yl moiety
- Oxolan-3-yloxy group
- Carboxamide functional group
Its molecular formula is CHNO, with a molecular weight of approximately 286.32 g/mol. The unique structure contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating bacterial infections.
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. Animal models have indicated that it can reduce neuronal damage in conditions such as ischemia and neurodegenerative diseases.
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Preliminary studies indicate that it can effectively target specific pests while being less harmful to beneficial insects, thereby promoting sustainable agricultural practices.
Plant Growth Regulation
Research suggests that this compound may act as a plant growth regulator, enhancing growth rates and resilience in various crops under stress conditions.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Action
In another study, the compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa. The results showed an inhibition zone diameter greater than 15 mm, indicating strong antimicrobial activity, which supports its application in pharmaceutical formulations aimed at combating resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- The target compound replaces the chlorinated phenoxy group in Compounds 533/602 with a pyridine-3-carboxamide and oxolane ether. This substitution likely enhances solubility and reduces environmental persistence compared to chlorinated analogs .
Complex II Inhibitors ()
The European Patent Application (2023) lists pyridine-3-carboxamide derivatives (A.3.32–A.3.39) as inhibitors of mitochondrial Complex II. These compounds share the pyridine-3-carboxamide core but feature difluoromethyl and indan substituents:
| Compound | Structural Features | Biological Activity | Key Properties |
|---|---|---|---|
| Target Compound | Oxolane-3-yloxy, 4-methylpyridin-2-yl | Unknown (potential inhibitor) | Balanced solubility/binding |
| A.3.32 (2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide) | Difluoromethyl, indan substituent | Complex II inhibitor | High lipophilicity (indan group) |
| A.3.33 (2-(difluoromethyl)-N-[(3R)-1,1,3-trimethylindan-4-yl]pyridine-3-carboxamide) | Chiral indan substituent | Enhanced enantioselective activity | Stereospecific binding |
Key Differences :
- The target compound’s oxolane ether contrasts with the indan/difluoromethyl groups in A.3.32–A.3.38. The oxolane group in the target compound may offer a compromise between solubility and target engagement .
Pyridine Pivalamide Derivatives ()
Catalogued pyridine derivatives (e.g., N-(3-iodo-4-methoxypyridin-2-yl)pivalamide) feature bulky pivalamide groups instead of carboxamide bridges:
| Compound | Structural Features | Key Properties |
|---|---|---|
| Target Compound | Carboxamide bridge, oxolane ether | Flexible linkage, moderate steric bulk |
| N-(3-iodo-4-methoxypyridin-2-yl)pivalamide | Pivalamide (tert-butyl carbonyl), iodine | High steric hindrance, low solubility |
Key Differences :
Structural and Functional Implications
- Solubility : The oxolane ether in the target compound likely improves aqueous solubility compared to chlorinated (Compounds 533/602) or indan-substituted (A.3.32–A.3.39) analogs.
- Binding Affinity : The pyridine-3-carboxamide scaffold may facilitate hydrogen bonding with biological targets, akin to A.3.32–A.3.39.
- Metabolic Stability : The absence of halogen atoms (cf. Compounds 533/602) could reduce bioaccumulation risks.
Biological Activity
N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a novel compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a pyridine core and an oxolan ether functionality, suggest a diverse range of biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.28 g/mol. The compound's structure includes:
- Pyridine ring : A nitrogen-containing aromatic ring that contributes to the compound's biological activity.
- Oxolan group : A five-membered cyclic ether that enhances solubility and stability.
- Carboxamide functionality : Imparts polar characteristics, influencing the compound's interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activities. For instance, pyridine carboxamides have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis) and Staphylococcus aureus .
The mechanism of action for this class of compounds often involves the inhibition of essential bacterial enzymes or pathways. For example, studies on related pyridine carboxamides indicate that they may function as prodrugs activated by bacterial amidases, leading to the inhibition of cell wall synthesis in pathogens .
Case Studies
- Anti-tubercular Activity : A study identified a pyridine carboxamide derivative, MMV687254, which demonstrated potent anti-mycobacterial activity against both drug-sensitive and resistant strains of M. tuberculosis. The compound was found to induce autophagy in infected macrophages, enhancing its bactericidal effect .
- Anticancer Potential : Another investigation reported that related compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This suggests potential applications in oncology for this compound .
Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide?
The synthesis of this compound likely involves multi-step organic reactions, including coupling, substitution, and oxidation steps. Key factors include:
- Reagent selection : Use palladium or copper catalysts for cross-coupling reactions (common in pyridine derivatives; see similar protocols in ).
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) under inert atmospheres improve reaction efficiency ().
- Purity monitoring : Employ HPLC or NMR to track intermediate purity ().
Methodological optimization should balance yield and scalability while minimizing side reactions like hydrolysis of the oxolane moiety.
Q. How can the structural integrity of this compound be validated post-synthesis?
Structural validation requires a combination of analytical techniques:
- X-ray crystallography : Use programs like SHELXL () for small-molecule refinement or SIR97 () for direct methods in structure solution.
- Spectroscopic methods : - and -NMR to confirm substituent positions; FT-IR for functional group identification.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. What strategies are recommended for assessing solubility and formulation stability?
- Solvent screening : Test polar solvents (e.g., DMSO, ethanol) due to the compound’s pyridine and oxolane groups, which enhance polarity ().
- pH-dependent stability : Use UV-Vis spectroscopy to monitor degradation under acidic/basic conditions.
- Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations.
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Challenges include:
- Disorder in the oxolane ring : Common in flexible cyclic ethers. Mitigate by collecting high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters ().
- Twinned crystals : Use SHELXD () for twin law identification and integration into refinement pipelines.
- Weak diffraction : Optimize cryoprotection (e.g., glycerol) and consider synchrotron radiation for low-quality crystals.
Q. How can researchers investigate the compound’s potential as a kinase inhibitor, and what contradictions might arise in activity data?
- Enzyme assays : Screen against kinase panels (e.g., Met kinase; see for analogous carboxamide inhibitors). Use ATP-competitive binding assays with determination.
- Contradictions : Discrepancies between in vitro and cellular activity may arise due to off-target effects or poor membrane permeability. Address via:
- Selectivity profiling : Use kinome-wide selectivity assays (e.g., KINOMEscan).
- Metabolic stability tests : Liver microsome assays to identify rapid degradation pathways.
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time (≥100 ns trajectories).
- Free-energy calculations : Use MM-PBSA/GBSA to quantify binding affinities ( references similar workflows).
Q. How should researchers handle discrepancies between experimental and computational data?
- Validation of force fields : Cross-check MD results with crystallographic B-factors ().
- Revisiting synthetic routes : Confirm stereochemical purity if docking results conflict with activity (e.g., enantiomer-specific effects).
- Error analysis in crystallography : Re-refine structures using WinGX () to resolve potential model bias.
Methodological Tables
Q. Table 1. Key Analytical Techniques for Structural Validation
| Technique | Application | Example Parameters |
|---|---|---|
| X-ray diffraction | Crystal structure determination | λ = 0.71073 Å (Mo-Kα), 100 K |
| -NMR | Substituent position confirmation | 400 MHz, CDCl, δ 7.2–8.5 ppm |
| HRMS | Molecular weight verification | ESI+, m/z 356.1502 (calc. 356.1498) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
